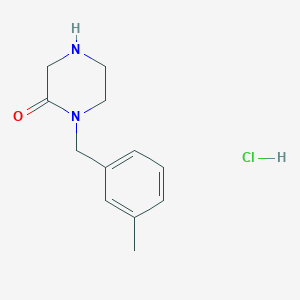
1-(3-Methylbenzyl)-2-piperazinone hydrochloride
Overview
Description
1-(3-Methylbenzyl)-2-piperazinone hydrochloride, commonly referred to as MPHP, is a synthetic compound that has been used in a wide range of scientific research applications. It is a derivative of piperazine and is a highly versatile compound with a wide range of potential applications. MPHP is a white, crystalline solid with a molecular weight of 204.7 g/mol and a melting point of approximately 150°C. It is soluble in water, ethanol, and DMSO, and is stable under normal laboratory conditions.
Scientific Research Applications
Mass Spectrometry Analysis
- Tandem Mass Spectrometry : The compound 1-(3-Methylbenzyl)-2-piperazinone hydrochloride has been analyzed using tandem mass spectrometry, demonstrating complex rearrangement and fragmentation processes in the gas phase. This highlights its potential utility in detailed mass spectrometric studies (Qin, 2001).
Spectroscopic Studies
- Spectroscopic Investigation : Spectroscopic techniques like FT-IR, FT-Raman, UV, NMR, and NLO have been employed to analyze the structure and properties of similar compounds, offering insights into their molecular geometries and interactions (Subashini & Periandy, 2017).
Molecular Docking and Bioactivity
Molecular Docking and Antidepressant Activities : Novel derivatives of 1-(3-Methylbenzyl)-2-piperazinone hydrochloride have been synthesized and investigated for their antidepressant and antianxiety activities. This showcases its relevance in pharmacological research (Kumar et al., 2017).
DNA Binding and Spectroscopic Analysis : Studies on charge transfer complexes involving bioactive donors like 1-(2-Methylbenzyl)piperazine, a compound similar to 1-(3-Methylbenzyl)-2-piperazinone hydrochloride, provide insights into DNA binding interactions and potential applications in biochemistry (Suresh et al., 2020).
Synthesis and Antihypertensive Applications : Research on synthesizing new derivatives of piperazinones as potential antihypertensive agents emphasizes the compound's relevance in cardiovascular medicine (Marvanová et al., 2016).
Antimicrobial and Antioxidant Activities
Antimicrobial Activity : The study of mononuclear copper(II) complexes of acyclic Schiff's base ligands, which includes compounds similar to 1-(3-Methylbenzyl)-2-piperazinone hydrochloride, demonstrates significant antibacterial activity, suggesting its potential in antimicrobial research (Jayamani et al., 2014).
Antioxidant Properties : The effects of trimetazidine, a related compound, on membrane damage induced by oxygen free radicals, highlight the antioxidant potential of similar compounds in human health (Maridonneau-Parini & Harpey, 1985).
Pharmacokinetics and Metabolism
- Pharmacokinetics in Rats and Dogs : Studies on the pharmacokinetics and metabolism of related compounds in animals provide essential insights for drug development and safety assessments (Singh et al., 2001).
Safety And Hazards
properties
IUPAC Name |
1-[(3-methylphenyl)methyl]piperazin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.ClH/c1-10-3-2-4-11(7-10)9-14-6-5-13-8-12(14)15;/h2-4,7,13H,5-6,8-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYBDEIGNKGFERC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCNCC2=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylbenzyl)-2-piperazinone hydrochloride | |
CAS RN |
1255717-07-7 | |
| Record name | 2-Piperazinone, 1-[(3-methylphenyl)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1255717-07-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




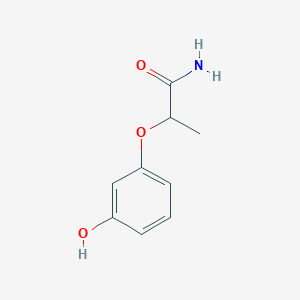

![2-[(4-Fluorophenyl)methoxy]phenol](/img/structure/B1373504.png)
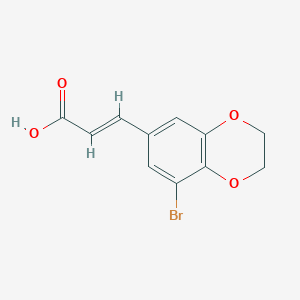
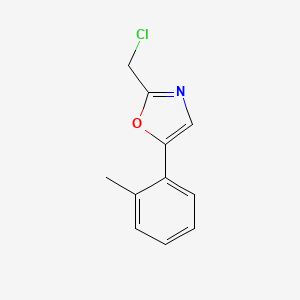

![1-[butyl(ethyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B1373508.png)


![5-[Hydroxy(piperidin-4-yl)methyl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1373515.png)
![1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1373516.png)
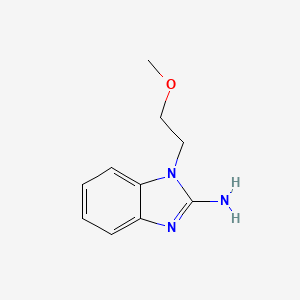
![5-[3-(Dimethylamino)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1373518.png)